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Compound of Interest

Compound Name: 2-Iodo-3-nitrophenol

Cat. No.: B176071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
iodo-3-nitrophenol, a key intermediate in various synthetic applications. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents a comprehensive analysis based on established spectroscopic principles and data

from structurally analogous compounds. The information herein serves as a robust reference

for the identification and characterization of 2-iodo-3-nitrophenol.

Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for 2-
iodo-3-nitrophenol. This data is derived from the analysis of substituent effects on the

benzene ring and comparison with known spectra of related compounds such as iodophenols

and nitrophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Iodo-3-Nitrophenol
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.8 - 8.0
Doublet of doublets

(dd)

J_ortho ≈ 8.0, J_meta

≈ 1.5

H-5 7.1 - 7.3 Triplet (t) J_ortho ≈ 8.0

H-6 7.5 - 7.7
Doublet of doublets

(dd)

J_ortho ≈ 8.0, J_meta

≈ 1.5

-OH 5.0 - 6.0 Broad singlet (br s) -

Table 2: Predicted ¹³C NMR Data for 2-Iodo-3-Nitrophenol

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (-OH) 155 - 160

C-2 (-I) 90 - 95

C-3 (-NO₂) 150 - 155

C-4 130 - 135

C-5 120 - 125

C-6 125 - 130

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands for 2-Iodo-3-Nitrophenol
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H stretch (phenol) 3200 - 3600 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

N=O stretch (nitro,

asymmetric)
1520 - 1560 Strong

N=O stretch (nitro, symmetric) 1340 - 1380 Strong

C=C stretch (aromatic ring) 1450 - 1600
Medium to Strong (multiple

bands)

C-O stretch (phenol) 1180 - 1260 Strong

C-I stretch 500 - 600 Medium

C-H out-of-plane bend 690 - 900 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Iodo-3-Nitrophenol

m/z Ion Notes

265 [M]⁺ Molecular ion peak.

219 [M-NO₂]⁺ Loss of the nitro group.

138 [M-I]⁺ Loss of the iodine atom.

127 [I]⁺ Iodine cation.

92 [M-I-NO₂]⁺
Loss of both iodine and nitro

groups.

Note: The molecular weight of 2-iodo-3-nitrophenol is 265.01 g/mol .[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-iodo-3-nitrophenol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.[2]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each

carbon.[3]

Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation:

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure

good contact.[4]

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry

potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.[4]

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.[6][7]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable inlet system, such as direct infusion or coupled with a chromatographic method

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique for this type of molecule.[8]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain further structural information. The presence of iodine (isotope

at m/z 127) will be a key indicator in the spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-iodo-3-nitrophenol.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

